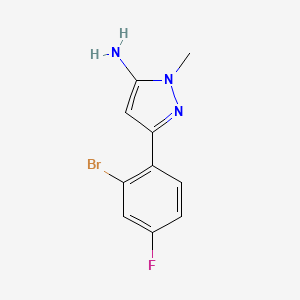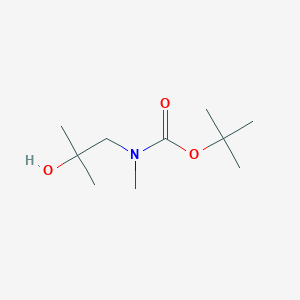![molecular formula C18H21ClN2O3 B13552237 [2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 389620-37-5](/img/structure/B13552237.png)
[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both adamantane and pyridine moieties Adamantane is a diamondoid structure known for its rigidity and stability, while pyridine is a basic heterocyclic organic compound with a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with phosgene to form adamantane-1-carbonyl chloride, which is then reacted with methylamine to yield [(adamantan-1-yl)carbamoyl]methylamine. This intermediate is then coupled with 2-chloropyridine-3-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.
科学研究应用
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of new materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block for more advanced compounds.
作用机制
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
[(adamantan-1-yl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(adamantan-1-yl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
[(adamantan-1-yl)carbamoyl]methyl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to the combination of the adamantane and pyridine moieties, which provide a balance of rigidity, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
389620-37-5 |
|---|---|
分子式 |
C18H21ClN2O3 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
[2-(1-adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-14(2-1-3-20-16)17(23)24-10-15(22)21-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,21,22) |
InChI 键 |
FPZIFJAZEDKBPH-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=C(N=CC=C4)Cl |
溶解度 |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
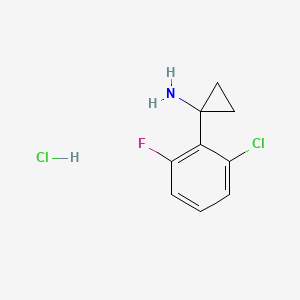
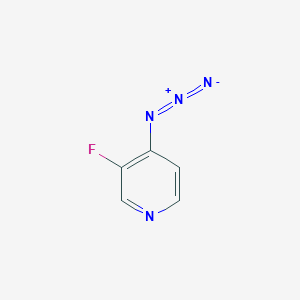
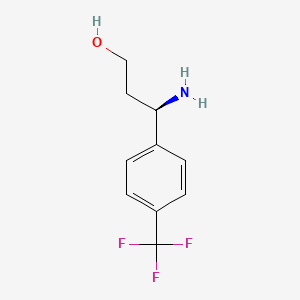
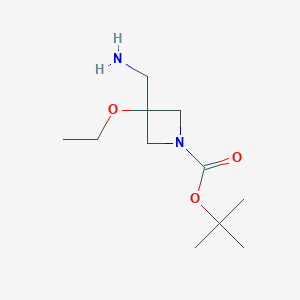
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
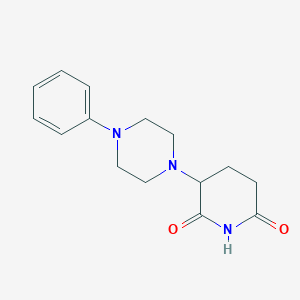
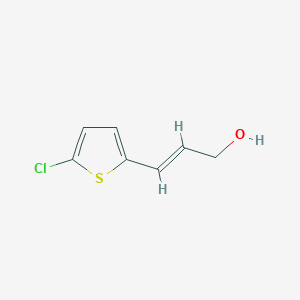
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
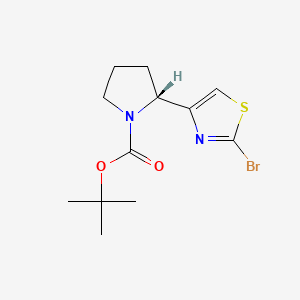
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
